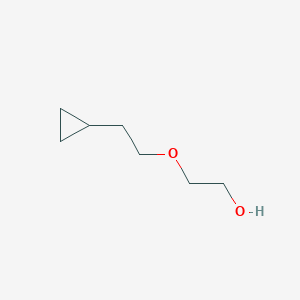

2-(2-cyclopropylethoxy)ethan-1-ol

Description

2-(2-cyclopropylethoxy)ethan-1-ol is an organic compound with the molecular formula C7H14O2. It is characterized by the presence of a cyclopropyl group attached to an ethoxyethanol moiety.

Propriétés

IUPAC Name |

2-(2-cyclopropylethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-6-9-5-3-7-1-2-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJINEOLRXEBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropylethoxy)ethan-1-ol typically involves the reaction of cyclopropyl ethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-(2-cyclopropylethoxy)ethan-1-ol can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-cyclopropylethoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products Formed

Oxidation: Cyclopropyl ethoxy acetic acid.

Reduction: Cyclopropyl ethoxy ethane.

Substitution: Cyclopropyl ethoxy ethyl halides or amines.

Applications De Recherche Scientifique

2-(2-cyclopropylethoxy)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-(2-cyclopropylethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-iodophenoxy)ethanol: Similar in structure but contains an iodine atom instead of a cyclopropyl group.

Phenoxyethanol: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

2-(2-cyclopropylethoxy)ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .

Activité Biologique

2-(2-Cyclopropylethoxy)ethan-1-ol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-cyclopropylethoxy)ethan-1-ol can be described as follows:

- Chemical Formula : C₈H₁₄O

- CAS Number : 1693631-63-8

The presence of the cyclopropyl group is notable as it may influence the compound's interaction with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria and fungi | |

| Anti-inflammatory | Possible inhibition of COX enzymes | |

| Cytotoxicity | Effects on cancer cell lines |

Case Study Analysis

A recent study explored the biological activities of structurally related compounds. For instance, certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that 2-(2-cyclopropylethoxy)ethan-1-ol may also possess selective cytotoxic properties.

In another investigation, compounds with similar ether functionalities were tested for anti-inflammatory effects. These studies revealed that certain analogs could effectively suppress COX-2 activity, which is crucial in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital in predicting the biological activity of 2-(2-cyclopropylethoxy)ethan-1-ol. The following points summarize key observations from related compounds:

- Hydrophobicity : The presence of cyclopropyl enhances lipophilicity, potentially improving membrane permeability.

- Functional Groups : The hydroxyl group (–OH) is essential for hydrogen bonding interactions with biological targets.

- Size and Shape : The cyclopropyl ring may confer unique steric properties that influence receptor binding.

Future Directions

Further research is required to elucidate the precise mechanisms through which 2-(2-cyclopropylethoxy)ethan-1-ol exerts its biological effects. Potential areas for exploration include:

- In vitro and In vivo Studies : Comprehensive testing on various cell lines and animal models to assess toxicity and therapeutic potential.

- Mechanistic Studies : Investigating specific pathways affected by the compound to understand its role in inflammation or microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.